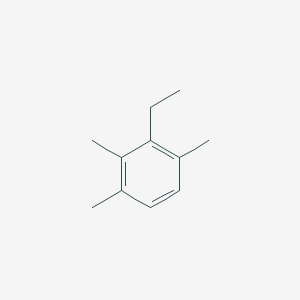

1,2,4-Trimethyl-3-Ethylbenzene

CAS No.: 61827-87-0

Cat. No.: VC20630531

Molecular Formula: C11H16

Molecular Weight: 148.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61827-87-0 |

|---|---|

| Molecular Formula | C11H16 |

| Molecular Weight | 148.24 g/mol |

| IUPAC Name | 2-ethyl-1,3,4-trimethylbenzene |

| Standard InChI | InChI=1S/C11H16/c1-5-11-9(3)7-6-8(2)10(11)4/h6-7H,5H2,1-4H3 |

| Standard InChI Key | KQRPSLILDAZZMH-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(C=CC(=C1C)C)C |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

1,2,4-Trimethyl-3-ethylbenzene belongs to the C11 alkylbenzene family, featuring a benzene core with methyl groups at positions 1, 2, and 4 and an ethyl group at position 3. Its IUPAC name, 2-ethyl-1,3,4-trimethylbenzene, reflects this substitution pattern. The compound’s planar structure and electron-donating alkyl groups influence its reactivity in electrophilic aromatic substitution reactions, making it a versatile intermediate in synthetic chemistry.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 148.24 g/mol | |

| Canonical SMILES | CCC1=C(C=CC(=C1C)C)C | |

| InChI Key | KQRPSLILDAZZMH-UHFFFAOYSA-N |

Spectroscopic Identification

The compound’s structural elucidation relies on techniques such as nuclear magnetic resonance (NMR) and mass spectrometry. The ethyl group’s NMR signal typically appears as a triplet near δ 1.2–1.4 ppm, while methyl groups resonate as singlets between δ 2.2–2.5 ppm. Gas chromatography-mass spectrometry (GC-MS) analysis would show a molecular ion peak at m/z 148, with fragmentation patterns indicative of sequential loss of methyl and ethyl groups .

Synthesis and Industrial Production

Catalytic Routes

Industrial synthesis often involves alkylation of trimethylbenzene precursors. For example, 1,2,4-trimethylbenzene (pseudocumene) undergoes ethylation using ethylene or ethanol in the presence of acid catalysts like AlCl3 or zeolites . The ParamaX® technology platform, developed for benzene-toluene-xylene (BTX) complexes, optimizes such reactions by integrating continuous catalyst regeneration and selective separation processes .

Table 2: Comparative Feedstock Components in BTX Complexes

| Compound | Boiling Point (°C) | Role in Refining |

|---|---|---|

| 1,2,4-Trimethyl-3-ethylbenzene | ~217 | High-boiling aromatic |

| Pseudocumene (1,2,4-TMB) | 169 | Intermediate solvent |

| Ethylbenzene | 136 | Styrene precursor |

Yield Optimization

Reaction conditions critically impact yield. A study on ethylation of 1,2,4-TMB reported optimal conversion rates of 78–85% at 200–250°C under 20–30 bar pressure . Co-feeding hydrogen minimizes coke formation on catalysts, extending operational lifespans.

Industrial and Research Applications

Solvent and Reaction Medium

The compound’s nonpolar nature and high boiling point (~217°C) make it suitable as a solvent for high-temperature reactions, particularly in polymer synthesis and hydrocarbon processing. Its stability under acidic conditions surpasses that of simpler alkylbenzenes like toluene, reducing side reactions in Friedel-Crafts acylations .

Petrochemical Intermediates

In refinery streams, 1,2,4-trimethyl-3-ethylbenzene serves as a precursor to alkylated naphthalenes and indanes through cyclization reactions . These derivatives are integral to lubricant additives and surfactant formulations.

Toxicological and Environmental Considerations

Acute and Chronic Toxicity

While specific data on 1,2,4-trimethyl-3-ethylbenzene are scarce, the U.S. EPA’s toxicological review of trimethylbenzenes (TMBs) provides relevant insights . Subacute exposure to TMBs in rodents caused hepatic hypertrophy and renal tubular degeneration at doses ≥ 250 mg/kg/day. Neurotoxic effects, including reduced motor activity, were observed at airborne concentrations > 500 ppm .

Environmental Persistence

The compound’s estimated octanol-water partition coefficient () of 4.1 suggests moderate bioaccumulation potential. Microbial degradation in soil is slow, with half-lives exceeding 60 days under aerobic conditions, necessitating stringent containment measures in industrial settings .

Future Research Directions

Toxicokinetic Studies

Urgent priorities include elucidating metabolic pathways, particularly cytochrome P450-mediated oxidation, which may produce reactive quinone metabolites . Longitudinal studies on chronic low-dose exposure are needed to assess carcinogenic potential.

Green Synthesis Methods

Advancements in heterogeneous catalysis, such as metal-organic framework (MOF)-supported catalysts, could enhance ethylation selectivity while reducing energy inputs . Lifecycle assessments comparing conventional and bio-based feedstocks will inform sustainable production practices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume